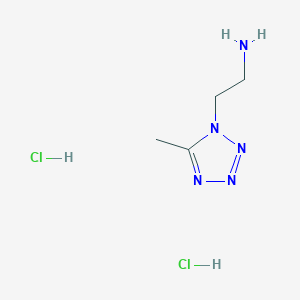![molecular formula C11H15N3O2 B2530166 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one CAS No. 2196016-89-2](/img/structure/B2530166.png)
1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one, also known as MPM-2 or 3-(2-methylpyrazol-3-yl)-1-(4-morpholinyl)-2-propen-1-one, is a chemical compound that has been studied for its potential applications in scientific research. MPM-2 is a synthetic small molecule that was first synthesized in 2006 by researchers at the University of Utah. Since then, MPM-2 has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
作用機序
The mechanism of action of 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one is not fully understood, but it is thought to involve the modulation of NMDA receptors and the inhibition of various signaling pathways involved in cell growth and proliferation. 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one has been shown to bind to the NR2B subunit of NMDA receptors, which are involved in synaptic plasticity and learning and memory processes. 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one has also been shown to inhibit the activity of several kinases, including AKT and ERK, which are involved in cell growth and survival pathways.
Biochemical and Physiological Effects:
1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one has been shown to have several biochemical and physiological effects in various cell types and animal models. In neuronal cells, 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one has been shown to enhance long-term potentiation, a process that is involved in learning and memory. 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one has also been shown to protect neurons from oxidative stress and excitotoxicity, which are involved in neurodegenerative diseases.
In cancer cells, 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one has been shown to induce apoptosis and inhibit cell growth and proliferation. 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, which may enhance the efficacy of these treatments.
実験室実験の利点と制限
The advantages of using 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one in scientific research include its specificity for NMDA receptors and its potential applications in various fields of research, including neuroscience and cancer research. 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one has also been shown to be effective in animal models of various diseases, which may translate to potential therapeutic applications in humans.
The limitations of using 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one in scientific research include its complex synthesis method and potential toxicity at high concentrations. 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one may also have off-target effects on other receptors and signaling pathways, which may complicate its use in certain experiments.
将来の方向性
There are several future directions for research on 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one, including the development of more efficient synthesis methods and the investigation of its potential therapeutic applications in various diseases. 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one may also be used as a tool for studying the role of NMDA receptors in learning and memory processes and the development of neurodegenerative diseases. Additionally, the potential use of 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one as a chemotherapeutic agent in cancer treatment warrants further investigation.
合成法
1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one can be synthesized using a multi-step synthesis method that involves the reaction of 2-methyl-3-pyrazolin-5-one with morpholine and acetic anhydride, followed by the reaction of the resulting intermediate with 2-bromo-1-phenylethanone. The final product is obtained through purification and isolation using column chromatography. The synthesis of 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one is a complex and time-consuming process, but it has been successfully replicated by several research groups.
科学的研究の応用
1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one has been studied for its potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one has been shown to modulate the activity of NMDA receptors, which are involved in learning and memory processes. 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one has also been investigated for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In cancer research, 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one has also been studied for its potential use as a chemotherapeutic agent in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia.
特性
IUPAC Name |
1-[3-(2-methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-3-11(15)14-6-7-16-8-10(14)9-4-5-12-13(9)2/h3-5,10H,1,6-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFFBFMUSJIGNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2COCCN2C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1-Methyl-1H-pyrazol-5-yl)morpholino)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

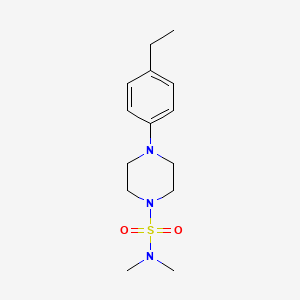
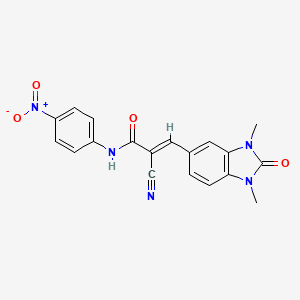
![(Z)-4-methoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2530088.png)
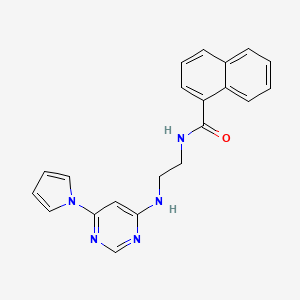
![8-(3-hydroxypropyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530090.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2530092.png)
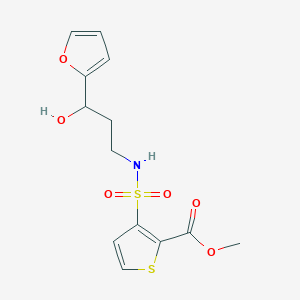

![2-(3-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2530098.png)
![Methyl 4-({[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2530099.png)
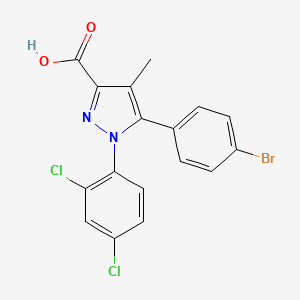
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2530102.png)
![6-Cyclopropyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2530103.png)
